![molecular formula C19H21Cl2N3O2S B2357839 5-HT6 antagonist 29 CAS No. 497963-70-9](/img/structure/B2357839.png)
5-HT6 antagonist 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 5-HT6 receptor is a subtype of 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission . The 5-HT6 antagonists are a new class of medications. Because they are pro-cholinergic, these medications are used as adjuncts to acetylcholinesterase inhibitors (such as donepezil), further increasing acetylcholine in the central nervous system (CNS) .
Synthesis Analysis
An improved synthesis of a 5-HT6 antagonist is described. A problematic amide reduction step was avoided by a reductive amination. Overall, 2.9 kg was produced over 6 steps with an overall yield of 56% .Wissenschaftliche Forschungsanwendungen
Potential in Treating Alzheimer’s Disease
5-HT6 antagonists, including 5-HT6 antagonist 29, show promise in the treatment of Alzheimer's Disease (AD). These compounds potentially improve cognition in AD by modulating neurotransmitters like GABA, glutamate, dopamine, noradrenaline, and acetylcholine, which are compromised in AD. Despite some initial positive findings in preclinical and early-phase clinical trials, larger phase III trials have not demonstrated significant cognitive improvements with 5-HT6 antagonists like idalopirdine and intepirdine. However, the quest for effective 5-HT6 receptor antagonists continues, given their modest side-effect profile and potential therapeutic benefits (Khoury et al., 2018) (Ferrero et al., 2016) (Wicke et al., 2015).
Cognitive Enhancement in Schizophrenia
5-HT6 antagonists demonstrate efficacy in enhancing cognition in animal models relevant to schizophrenia. They improve performance in tests for episodic memory, social cognition, executive function, and working memory. The mechanism involves decreasing GABA release and increasing neurotransmitter concentrations like glutamate and acetylcholine, thereby enhancing synaptic plasticity. This has potential implications for treating cognitive impairments in schizophrenia (Dement'eva & Kruse, 2015) (de Bruin & Kruse, 2015).
Role in Learning and Memory Processes
Research has shown that 5-HT6 antagonists can improve learning and memory. Different compounds targeting the 5-HT6 receptor, both agonists and antagonists, have shown promise in enhancing memory in various animal models. This suggests a complex functionality of the 5-HT6 receptor, involving different cellular pathways depending on the drug used. Such findings open the door for potential treatments for memory-related disorders (Ramírez, 2013) (Meneses et al., 2011).
Enhancement of Neurotransmitter Release
5-HT6 antagonists like SB-271046 have been observed to enhance excitatory neurotransmission in key brain regions like the frontal cortex and hippocampus. This suggests their potential in treating cognitive dysfunction by modulating neurotransmitter release, particularly in areas critical for memory and cognitive functions (Dawson et al., 2001).
Potential in Modulating Cholinergic and Glutamatergic Neurotransmission
Studies have demonstrated that 5-HT6 receptor agonists, like E-6801, can improve recognition memory by modulating cholinergic and glutamatergic neurotransmission. This highlights the complex interactions between 5-HT6 receptors and other neurotransmitter systems, offering insights into potential multifaceted treatment approaches for memory enhancement (Kendall et al., 2011).
Wirkmechanismus
By blocking the 5HT6 receptor, 5-HT6 antagonist 29 acts to increase the amount of acetylcholine in the CNS . This is because 5-HT6 antagonists are pro-cholinergic, these medications are used as adjuncts to acetylcholinesterase inhibitors (such as donepezil), further increasing acetylcholine in the CNS .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMVFOBIFLWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.